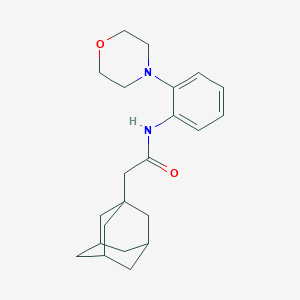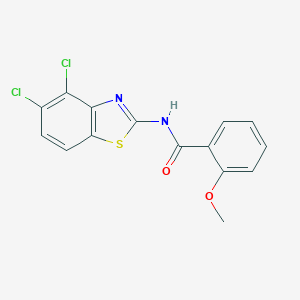
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTA is a member of the tetrazole family of compounds, which have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties. In
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in various fields of research. In the field of neurology, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have anticonvulsant properties in animal models of epilepsy. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
作用機序
The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide may enhance the activity of GABA by increasing the release of the neurotransmitter or by activating GABA receptors.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. In addition, further research is needed to better understand its mechanism of action and its effects on various physiological systems. Finally, more studies are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide as a therapeutic agent.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 2-ethyl-5-methyl-2H-tetrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
特性
分子式 |
C12H14ClN5O2 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14ClN5O2/c1-3-18-16-12(15-17-18)14-11(19)7-20-9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,14,16,19) |
InChIキー |
UTZOXSFTGGIPNN-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
正規SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)


![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)